Methyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core. This scaffold is of significant pharmaceutical interest due to its structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors. The compound is substituted with a 4-nitrobenzylthio group at position 2, a pyridin-3-yl group at position 5, and a methyl ester at position 4. Pyridin-3-yl substitution may contribute to π-π stacking or hydrogen bonding in biological systems.
Properties
IUPAC Name |
methyl 7-methyl-2-[(4-nitrophenyl)methylsulfanyl]-4-oxo-5-pyridin-3-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O5S/c1-12-16(21(29)32-2)17(14-4-3-9-23-10-14)18-19(24-12)25-22(26-20(18)28)33-11-13-5-7-15(8-6-13)27(30)31/h3-10,17H,11H2,1-2H3,(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNZLKMTTYREOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 493.54 g/mol. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities, including antitumor and antiviral properties.
Structural Characteristics
The compound features a unique structural arrangement that includes:
- Pyridine and Pyrimidine Rings : These heterocycles enhance the compound's ability to interact with biological targets through π-stacking interactions.
- Thioether Linkage : The presence of the thioether group contributes to the compound's reactivity and potential binding with enzymes.
The biological activity of this compound primarily relates to its interaction with various biological targets:
- Inhibition of Enzymes : Similar compounds have demonstrated inhibitory activity against dihydrofolate reductase and other key enzymes involved in cancer metabolism. This suggests that this compound may exhibit similar mechanisms of action.
- Adenosine Receptors : The compound may also interact with A3 adenosine receptors (A3AR), which are implicated in inflammation and cancer cell proliferation. Modulation of these receptors can lead to therapeutic effects in inflammatory diseases and certain cancers .
Antitumor Activity
Research indicates that derivatives of pyrimidines often exhibit potent antitumor effects. For instance:
- Cell Line Studies : In vitro studies have shown that related compounds inhibit growth in various cancer cell lines, including mantle cell lymphoma and colorectal cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MES-SA | 0.25 |
| HCT15 (colorectal) | 0.30 |
| CAPAN-1 (pancreatic) | 0.50 |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Synthesis and Stability
The synthesis typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Formation of Thioether Linkage : Reaction between 4-nitrobenzaldehyde and thio compounds.
- Cyclization : Involves pyridine derivatives leading to the formation of the tetrahydropyrido-pyrimidine structure.
The compound is expected to be moderately soluble in organic solvents like ethanol but less soluble in water due to its hydrophobic regions. Its stability can be affected by exposure to light and moisture.
Comparison with Similar Compounds
Key Observations :
Synthetic Efficiency : The target compound’s pyrido[2,3-d]pyrimidine analogs (e.g., 4b-c) achieve higher yields (85–93%) compared to thiazolo-pyrimidines (~68%) or imidazo-pyridines (~51%) . This suggests the pyrido[2,3-d]pyrimidine core may offer synthetic advantages under similar conditions.
Substituent Effects: The 4-nitrobenzylthio group in the target compound contrasts with electron-deficient (e.g., 4-cyanobenzylidene in 11b) or halogenated (e.g., 4-bromophenyl in ) substituents in analogs. The nitro group likely enhances electrophilicity and hydrogen-bond acceptor capacity compared to cyano or bromo groups.
Crystallographic and Conformational Analysis
Table 2: Structural Parameters from Crystallographic Studies
Key Observations :
Ring Puckering : In thiazolo-pyrimidine analogs (e.g., ), the pyrimidine ring adopts a flattened boat conformation with C5 deviations of ~0.224 Å. The target compound’s pyrido[2,3-d]pyrimidine core may exhibit similar puckering, influencing binding to planar biological targets.
Physicochemical and Functional Comparisons
Table 3: Functional Group Impact on Properties
Key Observations :
Bioactivity Potential: Pyridin-3-yl substitution (as in the target) may improve binding to kinase domains or nucleic acids compared to non-aromatic substituents (e.g., methylfuran in ).
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized to improve yield?
The synthesis typically involves multi-step reactions with intermediates such as thioether linkages and pyrido[2,3-d]pyrimidine cores. Key steps include:
- Thiol-alkylation : Reacting a nitrobenzyl thiol precursor with a halogenated pyrimidine intermediate under anhydrous DMF or toluene, using catalysts like palladium or copper .
- Cyclization : Controlled heating (80–120°C) in glacial acetic acid/acetic anhydride mixtures to form the pyrido[2,3-d]pyrimidine ring, with sodium acetate as a base .
- Purity control : Silica gel chromatography (ethyl acetate/hexane gradients) and recrystallization (ethyl acetate/ethanol) yield >95% purity .
Q. How is the compound’s structure confirmed, and what analytical techniques are essential?
Structural validation requires:
- 1H/13C NMR : Assign peaks for the nitrobenzyl thioether (δ 7.5–8.2 ppm for aromatic protons) and pyridin-3-yl group (δ 8.3–8.7 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns matching the pyrido[2,3-d]pyrimidine core .
- X-ray crystallography : Resolve stereochemistry (e.g., puckering of the pyrimidine ring, dihedral angles >80° between fused rings) .
Q. What are the standard protocols for assessing its preliminary biological activity?
- In vitro assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays at concentrations of 1–100 μM. Include positive controls like doxorubicin .
- Enzyme inhibition : Evaluate binding to kinases (e.g., EGFR, VEGFR) via fluorescence polarization or SPR, with IC50 calculations .
Advanced Research Questions
Q. How can contradictory data on its biological activity be resolved?
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Dose-response validation : Repeat assays across multiple labs using standardized protocols (e.g., CLIA guidelines).
- Structural analogs : Compare with derivatives like Ethyl 2-(((4-chlorophenyl)thio)methyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6-carboxylate, which show similar antimicrobial activity .
- Metabolite profiling : Use LC-MS to rule out degradation products interfering with activity .
Q. What reaction mechanisms govern its stability under physiological conditions?
The compound’s nitrobenzyl thioether group is prone to:
- Hydrolysis : pH-dependent cleavage in plasma (t1/2 = 2–6 hours at pH 7.4) .
- Reductive activation : Nitro group reduction to amine in hypoxic environments (e.g., tumor microenvironments), monitored via UV-Vis spectroscopy .
Q. How can structure-activity relationships (SAR) guide derivative design?
Key SAR insights include:
Q. What strategies address low solubility in aqueous buffers for in vitro testing?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin complexes to maintain solubility without cytotoxicity .
- Prodrug design : Convert the methyl ester to a phosphate ester for transient solubility, cleaved intracellularly by phosphatases .
Q. How can computational modeling predict its binding modes to therapeutic targets?
- Docking studies : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Key residues: Lys745 (H-bond with pyrimidine-4-oxo) and Thr790 (van der Waals contact with nitrobenzyl) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
